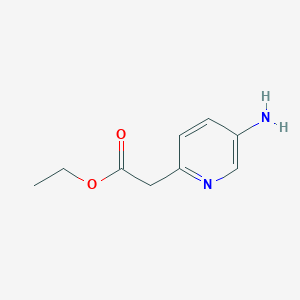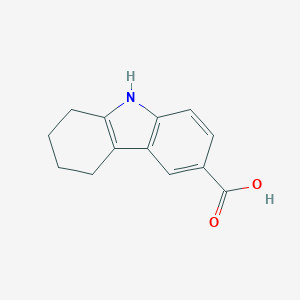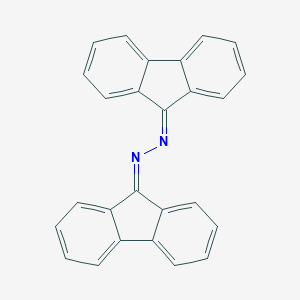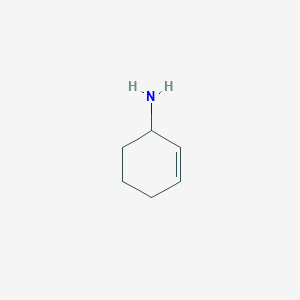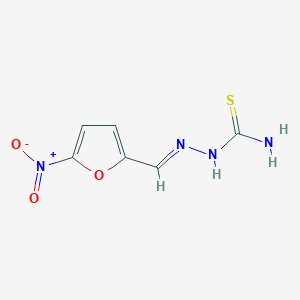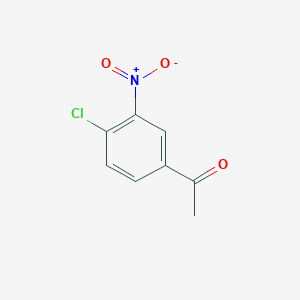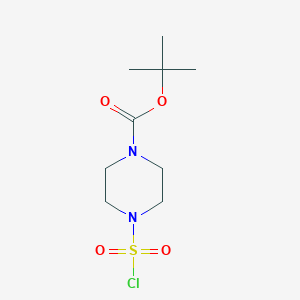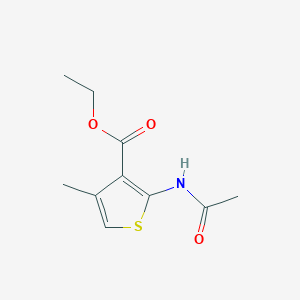
Ethyl 2-(acetylamino)-4-methylthiophene-3-carboxylate
Vue d'ensemble
Description
Ethyl 2-(acetylamino)-4-methylthiophene-3-carboxylate is a chemical compound that belongs to the class of heterocyclic compounds. It is used in scientific research as a precursor for the synthesis of various chemical compounds. This compound is also used in the development of new drugs and pharmaceuticals due to its unique properties.
Mécanisme D'action
The mechanism of action of Ethyl 2-(acetylamino)-4-methylthiophene-3-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various biological processes. This compound has been shown to inhibit the activity of proteases and kinases, which are involved in cell signaling pathways and cellular processes, including cell division, differentiation, and apoptosis.
Effets Biochimiques Et Physiologiques
Ethyl 2-(acetylamino)-4-methylthiophene-3-carboxylate has been shown to have diverse biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases and kinases, which are involved in various biological processes. This compound has also been shown to have anti-inflammatory and anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Ethyl 2-(acetylamino)-4-methylthiophene-3-carboxylate in lab experiments include its high yield of synthesis, its diverse biological activities, and its ability to act as a precursor for the synthesis of various chemical compounds. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling and disposal.
Orientations Futures
The future directions for the use of Ethyl 2-(acetylamino)-4-methylthiophene-3-carboxylate in scientific research include the development of new drugs and pharmaceuticals based on its unique properties. This compound has the potential to be used in the treatment of various diseases, including cancer and inflammation. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine. Additionally, the synthesis of new chemical compounds based on Ethyl 2-(acetylamino)-4-methylthiophene-3-carboxylate could lead to the development of new drugs with diverse biological activities.
Conclusion:
In conclusion, Ethyl 2-(acetylamino)-4-methylthiophene-3-carboxylate is a chemical compound that has diverse biological activities and is widely used in scientific research. It is used as a precursor for the synthesis of various chemical compounds and has the potential to be used in the development of new drugs and pharmaceuticals. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine.
Applications De Recherche Scientifique
Ethyl 2-(acetylamino)-4-methylthiophene-3-carboxylate is widely used in scientific research for the development of new drugs and pharmaceuticals. It is used as a precursor for the synthesis of various chemical compounds, including heterocyclic compounds, which have diverse biological activities. This compound is also used in the synthesis of inhibitors of enzymes, such as proteases and kinases, which are involved in various diseases, including cancer and inflammation.
Propriétés
Numéro CAS |
43028-66-6 |
|---|---|
Nom du produit |
Ethyl 2-(acetylamino)-4-methylthiophene-3-carboxylate |
Formule moléculaire |
C10H13NO3S |
Poids moléculaire |
227.28 g/mol |
Nom IUPAC |
ethyl 2-acetamido-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C10H13NO3S/c1-4-14-10(13)8-6(2)5-15-9(8)11-7(3)12/h5H,4H2,1-3H3,(H,11,12) |
Clé InChI |
ZHBROGDSPSWMPO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1C)NC(=O)C |
SMILES canonique |
CCOC(=O)C1=C(SC=C1C)NC(=O)C |
Autres numéros CAS |
43028-66-6 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B186943.png)
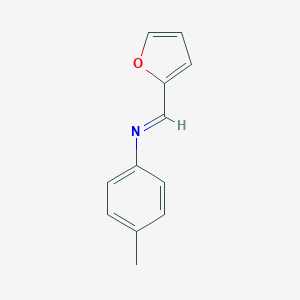

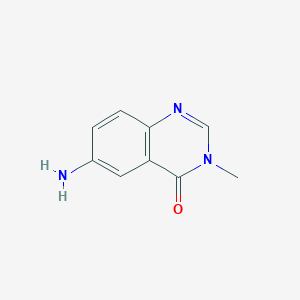
![5-Methyl-6-nitroso-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B186950.png)
